![molecular formula C23H28N6O2S2 B2651625 7-(3-(benzo[d]thiazol-2-ylthio)propyl)-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 872627-73-1](/img/structure/B2651625.png)
7-(3-(benzo[d]thiazol-2-ylthio)propyl)-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]thiazole is a heterocyclic compound that is often used in drug discovery due to its diverse biological activities . Purines are biologically significant compounds that form the basis of DNA and RNA and are also components of many other important biomolecules .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazole and purine compounds can be complex, depending on the substituents attached to the ring structures. Detailed structural analysis would require more specific information or computational studies .Applications De Recherche Scientifique
Synthetic Access and Derivative Synthesis
- Synthetic approaches to derivatives of purine-dione, similar to the queried compound, have been studied for their potential in creating novel compounds with biological activity. These derivatives are often synthesized using various methods, including traditional and microwave technology, and their structures are elucidated through spectroscopic methods like NMR and MS spectrometry (Gobouri, 2020).
Anticancer Activity
- Compounds structurally related to the queried chemical, specifically derivatives of thiazolidine-dione, have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. These studies highlight the importance of specific molecular features, such as the nitro group on thiazolidinone moieties, in enhancing anticancer activity (Chandrappa et al., 2008).
Biological Activity and Pharmacological Evaluation
- Research on substituted pyridines and purines containing thiazolidinedione has shown effects on triglyceride accumulation in cells and exhibited hypoglycemic and hypolipidemic activity in animal models. These findings suggest potential applications in metabolic disorders and necessitate further pharmacological studies (Kim et al., 2004).
Molecular Structure and Properties
- Studies on the molecular structure of related compounds, such as theophylline derivatives, provide insights into their geometry and potential interactions, which are crucial for understanding their pharmacological potential. This involves analyzing conformations and hydrogen bond networks, contributing to the understanding of their biological activities (Karczmarzyk et al., 1995).
Psychotropic Potential
- Some purine-dione derivatives have been explored for their potential psychotropic activity, specifically targeting serotonin receptors. These studies involve synthesizing various derivatives and evaluating their affinity for serotonin receptors, along with in vivo tests to assess their antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Corrosion Inhibition
- Benzothiazole derivatives, closely related to the queried compound, have been studied for their corrosion inhibiting effects on steel in acidic environments. These inhibitors demonstrate how chemical compounds can be applied beyond pharmacological contexts, such as in industrial applications (Hu et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-(3,5-dimethylpiperidin-1-yl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2S2/c1-14-11-15(2)13-28(12-14)21-25-19-18(20(30)26-22(31)27(19)3)29(21)9-6-10-32-23-24-16-7-4-5-8-17(16)33-23/h4-5,7-8,14-15H,6,9-13H2,1-3H3,(H,26,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXINWZTNXNBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(N2CCCSC4=NC5=CC=CC=C5S4)C(=O)NC(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

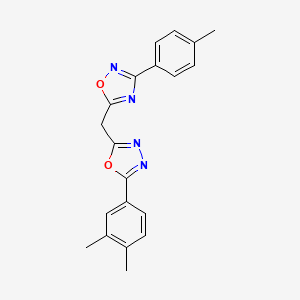

![Ethyl 2-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate](/img/structure/B2651546.png)
![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2651547.png)
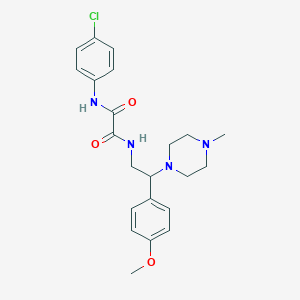

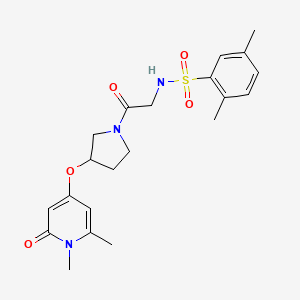
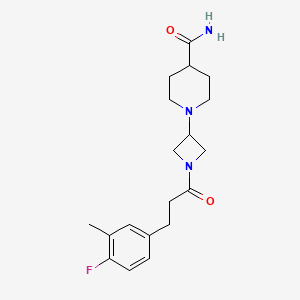
![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride](/img/structure/B2651557.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)urea](/img/structure/B2651561.png)
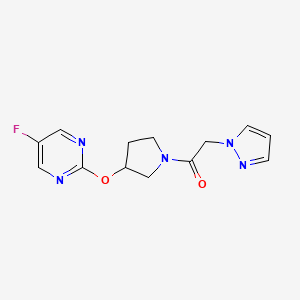
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2651565.png)